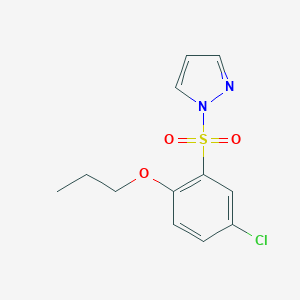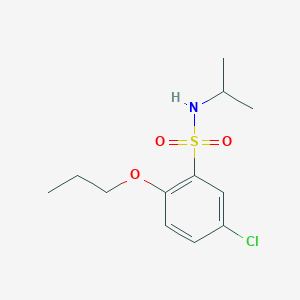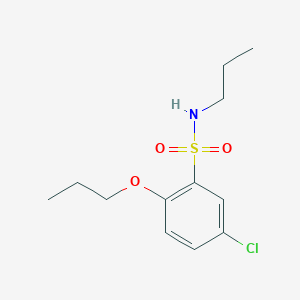![molecular formula C15H23BrN2O4S B272671 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for various indications.
作用機序
The exact mechanism of action of 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation may help to regulate mood and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. In addition, it has been shown to reduce the activity of certain enzymes that break down these neurotransmitters.
実験室実験の利点と制限
One advantage of using 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its specificity for certain neurotransmitter systems. This allows for more targeted studies of the effects of these systems on various behaviors and physiological processes. However, one limitation is that its effects may not fully translate to humans, and further research is needed to determine its safety and efficacy in clinical trials.
将来の方向性
There are several potential future directions for research on 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in preclinical models. Additionally, it may have applications in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and epilepsy. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
合成法
The synthesis of 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then reduced to obtain this compound.
科学的研究の応用
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various preclinical models. It has shown promising results as a potential treatment for anxiety, depression, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
特性
分子式 |
C15H23BrN2O4S |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
2-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23BrN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
InChIキー |
RSRMQNNJWLUPHS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)




![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)